2,6-Dimethyl-D-tyrosine
Overview
Description
2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Use in Opioid Peptidomimetics : Dmt is used in the development of synthetic opioid ligands. It has been found that opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types. The synthesis process of Boc-2',6'-dimethyl-l-tyrosine (3a) utilizing microwave-assisted Negishi coupling is highlighted for its efficiency in creating these compounds (Bender et al., 2015).
Structure-Activity Relationship in Opioid Derivatives : Research indicates that Dmt enhances receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides. The study explores a series of compounds with Dmt and evaluates their affinity and agonism at the mu-opioid receptor, providing insights into its direct influence on opioid parameters (Fujita et al., 2005).
Constrained Tyrosine Analogues : A series of tyrosine analogues, including 2',6'-dimethyl-β-methyl-tyrosines, were investigated for their restricted rotations about their Cβ-Cγ bonds. The study discusses the potential use of these analogues in understanding peptide-receptor interactions and protein functions (Jiao et al., 1993).
Pharmacological Characterization in Opioid Peptides : The interchange of amino acids like Dmt, 2',6'-difluoro-L-tyrosine (Dft), and tyrosine in opioid peptides was evaluated. The study found that Dmt/Tyr(Dft) replacement leads to changes in activity depending on the specific opioid peptide, with some analogues showing selective delta agonism or antagonism (Balboni et al., 2010).
Antioxidant Mechanism in Tyrosine Oxidation : A study on the oxidation of tyrosine revealed that one of its oxidation products, DOPA, exhibits antioxidant actions by preventing tyrosine dimerization. This suggests a control mechanism in tyrosine oxidation under high oxidative stress conditions (Recky et al., 2021).
Mechanism of Action
Target of Action
2,6-Dimethyl-D-tyrosine is a derivative of the amino acid tyrosine . It primarily targets opioid peptides, enhancing their receptor affinity, functional biological activity, and analgesic effects in the body .
Mode of Action
The interaction of this compound with its targets involves the enhancement of the affinity of opioid peptides for their receptors . This increased affinity results in an amplification of the functional biological activity of these peptides, leading to enhanced analgesic effects .
Biochemical Pathways
This compound affects the biochemical pathways associated with opioid peptides . These peptides play a crucial role in pain perception and analgesia. By enhancing the receptor affinity of these peptides, this compound influences the downstream effects of these pathways, leading to increased analgesia .
Pharmacokinetics
It is known that the compound is metabolically stable, suggesting that it may have a favorable pharmacokinetic profile after systemic administration .
Result of Action
The primary molecular and cellular effect of this compound’s action is the enhancement of the analgesic effects of opioid peptides . This is achieved through the compound’s ability to increase the receptor affinity of these peptides, leading to an amplification of their functional biological activity .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-D-tyrosine is known to enhance the receptor affinity, functional biological activity, and analgesic effect of opioid peptides . It interacts with opioid peptides, which are biomolecules involved in pain regulation . The nature of these interactions involves the enhancement of the peptides’ affinity for their receptors, thereby increasing their biological activity .
Cellular Effects
In cellular processes, this compound has been found to play a role in mitigating the effects of oxidative stress . It contributes to microspore embryogenesis, where it helps to reduce oxidative stress and increase microspore viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with opioid peptides. It enhances the peptides’ receptor affinity, leading to increased biological activity and analgesic effect . This suggests that this compound may exert its effects at the molecular level through binding interactions with these peptides, potentially influencing their activity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is synthesized from tyrosine, suggesting that it may be involved in the metabolic pathways of this amino acid .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555897 | |
Record name | 2,6-Dimethyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136771-16-9 | |
Record name | 2,6-Dimethyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.